

Application Notes: Stille Carbonylation in the Synthesis of Complex Alkaloids

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Compound of Interest

Compound Name: Calyciphylline A

Cat. No.: B12440342

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Introduction

The Stille carbonylation is a powerful palladium-catalyzed cross-coupling reaction that forms a ketone by uniting an organostannane and an organic electrophile with a molecule of carbon monoxide. This reaction has proven to be a robust and reliable method for carbon-carbon bond formation, particularly in the intricate context of natural product synthesis. Its tolerance of a wide range of functional groups and typically mild reaction conditions make it an invaluable tool for late-stage modifications of complex molecular architectures, such as those found in alkaloids. These nitrogen-containing natural products often possess dense stereochemical information and sensitive functionalities, demanding highly selective and efficient synthetic methodologies. The Stille carbonylation provides an elegant solution for the introduction of a carbonyl moiety, which can serve as a key handle for further structural elaboration.

Application in Strychnos Alkaloid Synthesis

A classic and illustrative example of the Stille carbonylation's power in complex alkaloid synthesis is its application in the enantioselective total synthesis of (–)-strychnine by the Overman group.^{[1][2][3]} Strychnine, a heptacyclic indole alkaloid, presents a formidable synthetic challenge due to its structural complexity. In their strategy, Overman and coworkers utilized a carbonylative Stille coupling to forge a key carbon-carbon bond, setting the stage for a subsequent cascade reaction to construct the intricate CDE ring system of the alkaloid.^[2]

The reaction coupled a complex vinyl stannane with a triazone-protected o-iodoaniline derivative. The introduction of the carbonyl group at this specific juncture was critical, as the

resulting ketone was later transformed into a vinyl group via a Wittig reaction, a necessary precursor for the key aza-Cope–Mannich rearrangement.[2] This strategic use of the Stille carbonylation highlights its ability to facilitate complex bond constructions under conditions that preserve the integrity of other sensitive functional groups within the molecule.

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere of argon or nitrogen. Anhydrous solvents should be used, and reagents should be of high purity. Carbon monoxide is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.

Protocol: Stille Carbonylation in the Total Synthesis of (–)-Strychnine (Overman Synthesis)

This protocol describes the coupling of vinyl stannane 1 and aryl iodide 2 to yield ketone 3.[1][4][5]

Reactants:

- 1: (1R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-((Z)-3-((triisopropylsilyl)oxy)but-1-en-1-yl)cyclopent-2-en-1-yl trimethylstannane
- 2: 1-(2-Iodophenyl)-4-methyl-1,2,4-triazolidine-3,5-dione

Reaction Scheme:

Procedure:

- To a solution of the vinyl stannane 1 (1.0 equiv) and the aryl iodide 2 (1.2 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP) is added lithium chloride (LiCl, 4.0 equiv).
- The resulting mixture is degassed by bubbling argon through the solution for 15-20 minutes.
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 0.025 equiv) and triphenylarsine (Ph_3As , 0.22 equiv) are then added.

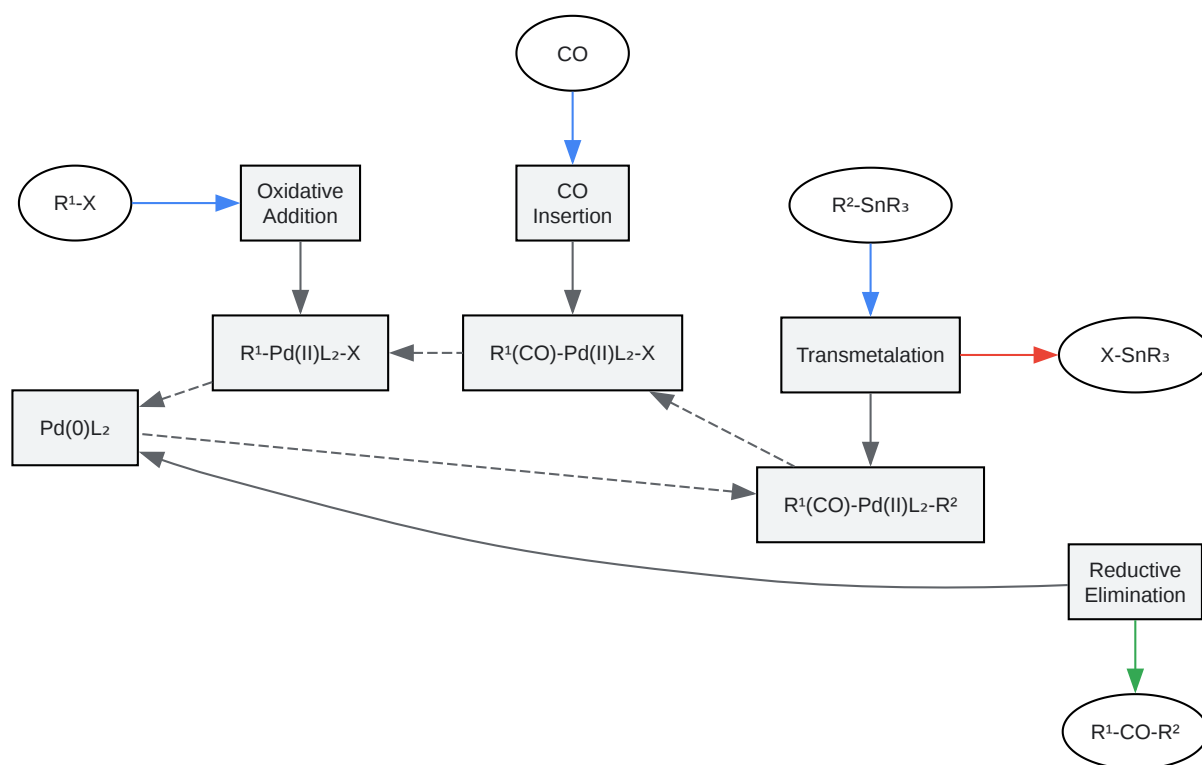
- The reaction vessel is purged with carbon monoxide (CO) and then maintained under a positive pressure of CO (3.5 atm) using a balloon or a pressure regulator.
- The reaction mixture is heated to 70 °C and stirred vigorously until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.
- The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired ketone 3.

Data Presentation

| Entry | Electrophile | Stanane | Catalyst (mol %) | Ligand (mol %) | Additive | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) | Ref. |
|-------|---------------|-----------------|--|-------------------------|----------|---------|-----------|----------------|----------|-----------|--------|
| 1 | Aryl Iodide 2 | Vinyl Stanane 1 | Pd ₂ (dba) ₃ (2.5) | Ph ₃ As (22) | LiCl | NMP | 70 | 3.5 | N/A | 80 | [1][4] |

Visualizations

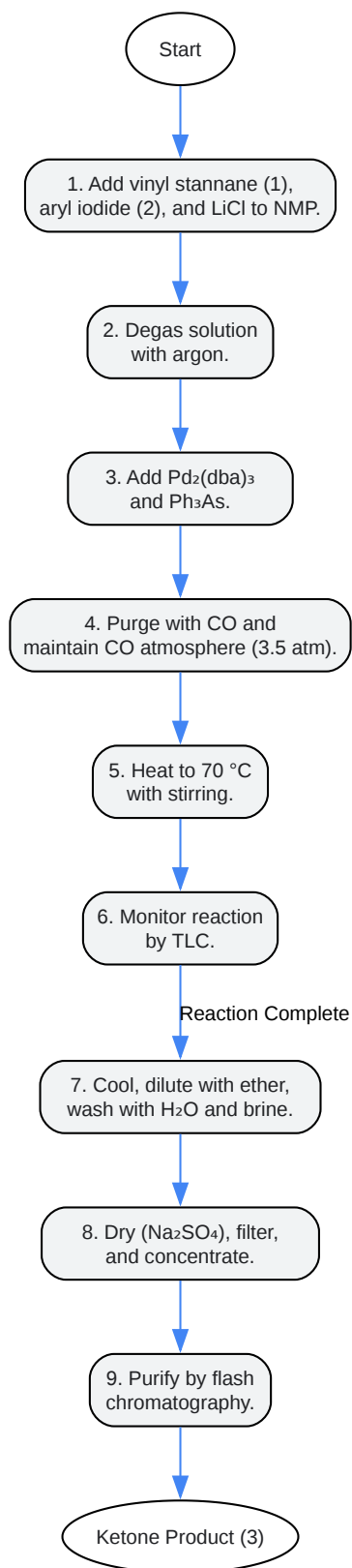
General Catalytic Cycle of Stille Carbonylation



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Caption: General catalytic cycle for the Stille carbonylation reaction.

Experimental Workflow for Overman's Stille Carbonylation



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Caption: Step-by-step workflow for the Stille carbonylation protocol.

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